

chemical properties and structure of 5-bromoisoquinolin-1(2H)-one

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Compound of Interest

Compound Name: **5-bromoisoquinolin-1(2H)-one**

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An In-depth Technical Guide to **5-Bromoisoquinolin-1(2H)-one**: Chemical Properties, Structure, and Synthesis

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound built upon the isoquinolinone scaffold. This core structure is of significant interest to researchers and drug development professionals, primarily due to its prevalence in a class of targeted cancer therapies known as PARP (Poly(ADP-ribose) polymerase) inhibitors. Molecules like olaparib, niraparib, and rucaparib, which feature related structural motifs, have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.^{[1][2][3]} The bromine atom at the 5-position serves as a crucial functional handle, enabling further chemical modifications through cross-coupling reactions to explore structure-activity relationships and develop novel therapeutic agents.^{[4][5]} This guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols associated with **5-bromoisoquinolin-1(2H)-one**.

Chemical and Physical Properties

5-Bromoisoquinolin-1(2H)-one is a yellow solid at room temperature.^[6] Its key chemical and physical properties are summarized in the table below, based on compiled data and computational predictions.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO	[7]
Molecular Weight	224.05 g/mol	[7]
CAS Number	190777-77-6	[7]
Appearance	Yellow Solid	[6]
Boiling Point	443.1 °C at 760 mmHg (Predicted)	[7]
Density	1.62 g/cm ³ (Predicted)	[7]
Flash Point	221.8 °C (Predicted)	[7]
XLogP3	2	[8]
Topological Polar Surface Area	29.1 Å ²	[8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	1	[8]
Monoisotopic Mass	222.96328 Da	[9]

Note: Many physical properties, such as boiling point and density, are computationally predicted values.

Chemical Structure

The structure of **5-bromoisoquinolin-1(2H)-one** consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The bromine atom is substituted at position 5 of the isoquinoline ring system. The presence of the lactam (cyclic amide) functional group allows for tautomerization to its aromatic alcohol form, 5-bromo-1-hydroxyisoquinoline, although it predominantly exists in the keto form.

Structural Identifiers:

- IUPAC Name: 5-bromo-2H-isoquinolin-1-one[\[7\]](#)

- SMILES: C1=CC2=C(C=CNC2=O)C(=C1)Br[7]
- InChI: InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)[7]
- InChIKey: UKIWLJYNMJPEG-UHFFFAOYSA-N[7]

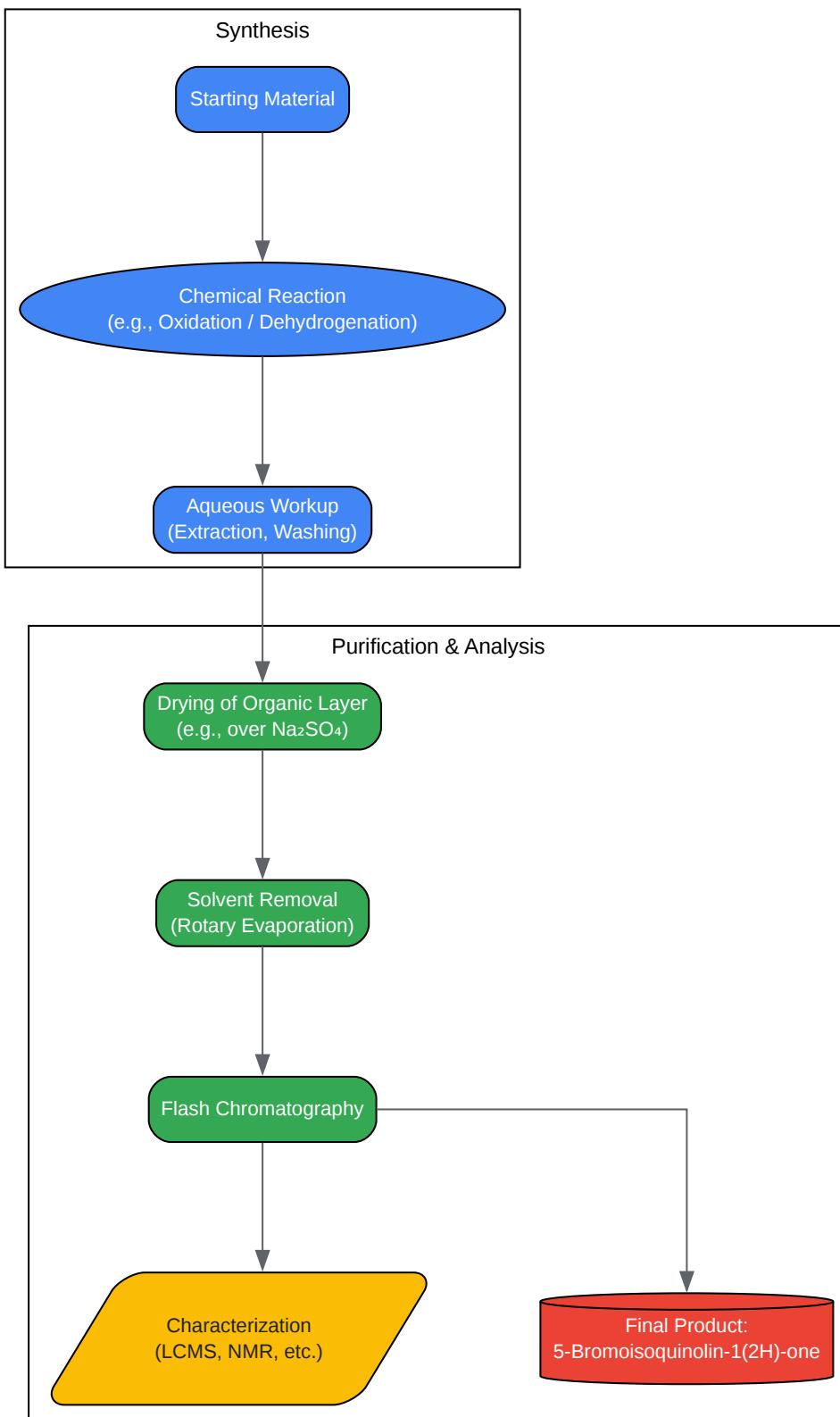
While a specific single-crystal X-ray crystallography study for **5-bromoisoquinolin-1(2H)-one** is not publicly available, the fused aromatic and heterocyclic rings are expected to be nearly coplanar.[4] Intermolecular interactions in the solid state would likely be dominated by hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.[4]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and characterization of **5-bromoisoquinolin-1(2H)-one** have been reported.

Synthesis Methodologies

Two primary routes for the synthesis of **5-bromoisoquinolin-1(2H)-one** are outlined below. The following diagram illustrates the general workflow for synthesis and purification.

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General workflow for the synthesis and purification of **5-bromoisoquinolin-1(2H)-one**.

Protocol 1: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one[6]

This method involves the oxidation of the corresponding dihydroisoquinolinone.

- Reaction Setup: A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-1-one (4.3 g, 18.9 mmol) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL) is prepared in a suitable reaction vessel.
- Reaction Conditions: The mixture is stirred at 100 °C for 24 hours.
- Workup: The reaction mixture is cooled and the solvent is removed by evaporation under reduced pressure.
- Extraction: The residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous sodium hydroxide (2 x 500 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 300 mL).[6]
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using a dichloromethane:methanol solvent gradient (from 99:1 to 96:4) to yield the title compound as a yellow solid (1.49 g, 35% yield).[6]

Protocol 2: Oxidation of 5-Bromoisoquinoline[8]

This method starts from the fully aromatic 5-bromoisoquinoline.

- Reaction Setup: Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).
- Reaction Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
- Intermediate Processing: The reaction mixture is processed through subsequent steps involving acetic anhydride and sodium hydroxide hydrolysis to form the desired 1(2H)-one structure.[8] (Note: The source provides a truncated protocol; detailed intermediate steps are necessary for full replication).

- Purification: The final product is purified by flash chromatography.[8]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

- Liquid Chromatography-Mass Spectrometry (LCMS): The compound's purity can be assessed by LCMS. A reported analysis showed 94% purity with a retention time (R_t) of 1.243 minutes.[6]
- Electrospray Mass Spectrometry (ESMS): ESMS is used to confirm the molecular weight. The compound shows a molecular ion peak at m/z 224 [M+H]⁺.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. While specific peak assignments are not detailed in the available literature, a reference spectrum is available for comparison.[10]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O stretch of the lactam and N-H bond vibrations. Specific spectral data for this compound is not readily available, but would be expected to show characteristic peaks for the isoquinolinone core.[11]

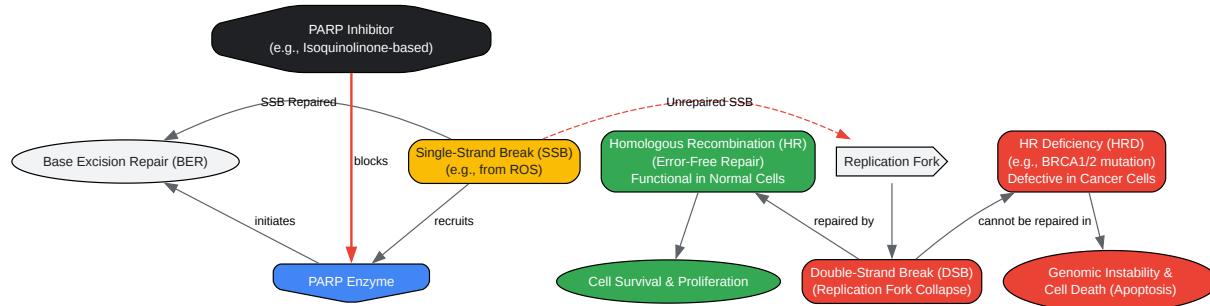
Biological Context: The Role of the Isoquinolinone Scaffold as PARP Inhibitors

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of PARP inhibitors.[1] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[12]

In cancer cells that have a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—for example, due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, the SSBs that normally occur are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells, these DSBs would be repaired by the HR pathway. However,

in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

The diagram below illustrates this mechanism of action, which is the foundational principle for using PARP inhibitors in BRCA-mutated and other HR-deficient cancers.



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